Product packaging for 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol(Cat. No.:CAS No. 1956331-77-3)

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2860533
CAS No.: 1956331-77-3
M. Wt: 227.101
InChI Key: BXHBHXDSGGXWSH-UHFFFAOYSA-N
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Description

Overview of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol within Indanol Chemistry

This compound belongs to the indanol class of compounds, which are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered ring bearing a hydroxyl (-OH) group. The specific structure of this compound features a bromine atom at the 5th position and a methyl group at the 4th position of the aromatic ring, with the hydroxyl group located on the 1st position of the saturated five-membered ring.

This compound is typically synthesized from its corresponding ketone precursor, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one, via a reduction reaction. chemuniverse.comchemshuttle.com The presence of both a bromine atom and a methyl group on the aromatic portion of the indanol scaffold makes it a highly specific and valuable intermediate in synthetic chemistry. The bromine atom is particularly significant as it serves as a versatile functional handle, enabling further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura couplings. nih.gov This allows for the introduction of a wide array of substituents, thereby facilitating the creation of diverse chemical libraries for research purposes.

Table 1: Physicochemical Properties of this compound

IdentifierValue
CAS Number1956331-77-3 bldpharm.com
Molecular FormulaC₁₀H₁₁BrO
Molecular Weight227.09 g/mol
ClassSubstituted Indanol

General Importance of Substituted Indanols in Organic Synthesis and Scaffold Design

The indane scaffold is a recurring structural motif in a variety of biologically active compounds and natural products, establishing it as a "privileged scaffold" in medicinal chemistry. nih.govtudublin.ie Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, which is a desirable feature in the design of molecules intended to interact with specific biological targets like enzymes or receptors.

In organic synthesis, substituted indanols and their precursor indanones are recognized as versatile intermediates for constructing more elaborate molecular architectures. mdpi.combeilstein-journals.org The development of synthetic methodologies to access a wide range of substituted indanones is an active area of research, as these compounds serve as springboards for creating diverse molecular building blocks. mdpi.comorganic-chemistry.org The conversion of these indanones to indanols introduces a chiral center, opening pathways for the enantioselective synthesis of complex molecules. The strategic placement of substituents on the indanol core allows chemists to fine-tune the steric and electronic properties of the molecule, which is a cornerstone of modern scaffold design in drug discovery programs. tudublin.iemdpi.com

Scope and Research Objectives

The objective of this article is to provide a focused and scientifically rigorous overview of this compound from a purely chemical perspective. The scope is strictly limited to its identity within indanol chemistry, the synthetic importance of the substituted indanol class, and its role as a chemical intermediate. This review will concentrate on its structural features and its potential utility as a building block in organic synthesis.

Crucially, this article will not discuss any pharmacological activities, dosage information, or safety profiles. The content is intended for a research audience focused on organic chemistry and synthetic design, maintaining a professional and authoritative tone based on its established role as a chemical reagent and intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO B2860533 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 1956331-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBHXDSGGXWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Ol and Analogues

Precursor Synthesis and Functionalization Strategies

The creation of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol hinges on the effective synthesis and targeted modification of key precursors. These strategies primarily branch into two main pathways: the synthesis and subsequent bromination of substituted 2,3-dihydro-1H-inden-1-one (indanone) precursors, or the direct functionalization of an indene (B144670) molecule.

Synthesis of Substituted 2,3-Dihydro-1H-inden-1-one Precursors

The most common pathway to indanols is through the reduction of the corresponding indanone. Therefore, the synthesis of appropriately substituted indanones, such as 5-bromo-4-methyl-1-indanone, is a critical first step.

The formation of the indanone core is typically achieved through intramolecular cyclization reactions. A prevalent method is the Friedel–Crafts acylation of 3-arylpropionic acids or their derivatives. nih.govresearchgate.net For instance, 3-(m-methylphenyl)propionic acid could serve as a starting point for a 4-methyl-1-indanone (B1352297) structure. The cyclization is often promoted by strong acids like polyphosphoric acid (PPA) or by converting the carboxylic acid to an acid chloride followed by treatment with a Lewis acid such as aluminum chloride (AlCl₃). nih.govd-nb.info

The choice of acid catalyst and its concentration can influence the regioselectivity of the cyclization, which is crucial when dealing with substituted aromatic rings. d-nb.info For example, the cyclization of 3-arylpropionic acids catalyzed by Tb(OTf)₃ at high temperatures has been shown to produce aryl-substituted 1-indanones. nih.gov Other methods include transition-metal-catalyzed carbonylative cyclizations and nickel-catalyzed reductive cyclizations of enones. organic-chemistry.orgrsc.org

Table 1: Selected Cyclization Methods for Indanone Synthesis

Starting Material Type Reagent/Catalyst Conditions Product Type
3-Arylpropionic Acid Polyphosphoric Acid (PPA) High Temperature Substituted 1-Indanone (B140024)
3-Arylpropionyl Chloride Aluminum Chloride (AlCl₃) Dichloromethane Substituted 1-Indanone
Unsaturated Aryl Iodides Palladium Catalyst, CO - Indanones

Once the 4-methyl-2,3-dihydro-1H-inden-1-one precursor is synthesized, the next step involves the regioselective introduction of a bromine atom at the 5-position of the aromatic ring. A variety of bromination protocols have been developed for aromatic systems. journals.co.za Direct bromination of an indanone can be complex, as reaction can occur on either the aromatic ring or the α-position of the cyclopentanone (B42830) ring. journals.co.zascielo.org.zajournals.co.za

For aromatic bromination, electrophilic aromatic substitution is employed, typically using molecular bromine (Br₂) with a Lewis acid catalyst. The directing effects of the existing substituents on the aromatic ring are critical. In the case of 4-methyl-1-indanone, the methyl group is an ortho-, para-director, and the acyl group is a meta-director. This combination directs incoming electrophiles to the 5- and 7-positions. Careful control of reaction conditions is necessary to achieve selective bromination at the desired 5-position.

Alternatively, bromination can be performed on a precursor that already contains a directing group that favors substitution at the target position. Photochemical bromination using N-bromosuccinimide (NBS) is another method, often leading to bromination at the benzylic position (the C3 of the indene ring) or α to the carbonyl group. tubitak.gov.tr Studies on the bromination of 4-bromoindanone and 5-bromoindanone have explored various conditions to control the position of further bromination, highlighting the complexity of these reactions. jcsp.org.pk

Table 2: Bromination Outcomes on Indanone Scaffolds

Substrate Reagent(s) Conditions Major Product(s) Reference
1-Indanone Bromine (4 equiv.), CCl₄ Internal irradiation (150 W) 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-one tubitak.gov.tr
4-Chloro-1-indanone Br₂, Acetic Acid 25 °C 2-Bromo-4-chloro-1-indanone (monobromo) journals.co.za
4-Chloro-1-indanone Br₂, CCl₄ 25 °C 2,2-Dibromo-4-chloro-1-indanone (dibromo) journals.co.za
4-Bromoindanone Bromine Room Temperature 2,2,4-Tribromoindanone jcsp.org.pk

Indene Functionalization for Indanol Synthesis

An alternative synthetic approach begins with indene or a substituted indene, which is then functionalized to introduce the required bromo and hydroxyl groups.

The direct bromination of indene typically results in the addition of bromine across the double bond of the five-membered ring, yielding cis- and trans-1,2-dibromoindane. researchgate.net The initial product is often the kinetically favored cis-isomer, which can then isomerize to the more thermodynamically stable trans-isomer. researchgate.net These dibromoindane derivatives can serve as intermediates for further functionalization.

To obtain an indanol, these intermediates would require transformation. For example, a dehydrobromination reaction could generate a bromoindene, which could then be hydrated or subjected to other reactions to introduce the hydroxyl group. The synthesis of various di- and tri-substituted indane derivatives has been achieved by reacting dibromo- and tribromoindane with silver salts like silver acetate (B1210297), leading to substitution products. researchgate.net

A key transformation in the synthesis of indanol analogues, particularly aminoindanols, is the epoxidation of the indene double bond. researchgate.net This route is highly valuable in medicinal chemistry, as aminoindanols are important chiral ligands and components of pharmaceuticals. researchgate.net

The synthesis would first involve the creation of a bromo-substituted indene. This could potentially be achieved through dehydrobromination of a dibromoindane or by starting with a brominated indanone, converting it to an indenol, and then dehydrating it. Once the bromoindene is obtained, it can be treated with an epoxidizing agent, such as a peroxy acid (e.g., m-CPBA), to form the corresponding indene oxide (epoxide).

This epoxide is a versatile intermediate. The epoxide ring can be opened by various nucleophiles. For example, reaction with an amine or an azide (B81097) followed by reduction would lead to the formation of an aminoindanol. This pathway provides a method for producing precursors to a range of biologically active indanol derivatives.

Direct Synthesis of this compound and Related Indanols

The conversion of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one to its corresponding alcohol is the most straightforward approach for the synthesis of this compound. This transformation is achieved through the reduction of the ketone functionality.

The reduction of the carbonyl group in 1-indanones is a well-established transformation that can be accomplished through various methods, broadly categorized into catalytic and chemoselective approaches. The choice of method depends on factors such as desired stereoselectivity, substrate tolerance, and reaction scale. The precursor ketone, 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one, is available as a chemical building block. chemshuttle.com

Catalytic hydrogenation is a powerful method for the reduction of ketones. This approach typically involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.

Palladium on Carbon (Pd/C): This is a common catalyst for the hydrogenation of various functional groups. The reaction of a 1-indanone with H₂ over a Pd/C catalyst can yield the corresponding indanol. A potential consideration for substrates like 5-bromo-4-methyl-1-indanone is the risk of hydrodebromination, where the carbon-bromine bond is also reduced, leading to the formation of 4-methyl-indan-1-ol as a byproduct. Reaction conditions must be carefully controlled to minimize this side reaction.

Platinum and Rhodium Catalysts: Other noble metal catalysts, such as platinum dioxide (PtO₂) or rhodium-based catalysts, are also employed for ketone reductions and can offer different selectivity profiles.

A related technique is catalytic transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous H₂. Common donors include formic acid, isopropanol (B130326), and ammonium (B1175870) formate. This method can sometimes offer enhanced selectivity and milder reaction conditions.

CatalystHydrogen SourceSubstrate TypeProductKey Features
Pd/CH₂ (gas)Substituted 1-IndanonesRacemic 1-IndanolsEffective but may cause dehalogenation.
PtO₂H₂ (gas)Substituted 1-IndanonesRacemic 1-IndanolsGenerally a highly active catalyst.
Ru/Rh ComplexesHCOOH/NEt₃Substituted 1-IndanonesRacemic 1-IndanolsForms the basis for asymmetric versions. rsc.org

Chemoselective reducing agents are reagents that selectively reduce one functional group in the presence of others. For the synthesis of this compound, it is crucial to reduce the ketone without affecting the aromatic ring or the carbon-bromine bond.

Sodium Borohydride (NaBH₄): This is a mild and highly selective reducing agent for aldehydes and ketones. It is widely used for the synthesis of racemic indanols from indanones. rsc.org The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature, providing a high yield of the desired alcohol with excellent chemoselectivity. The C-Br bond is stable under these conditions.

Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ will also readily reduce the indanone. However, its high reactivity makes it less chemoselective, and it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). For this specific substrate, the milder NaBH₄ is generally preferred.

The reduction of a ketone to an alcohol is mechanistically a nucleophilic addition reaction. The key step involves the addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the 1-indanone. This creates a tetrahedral alkoxide intermediate, which is subsequently protonated (typically by the solvent or during aqueous workup) to yield the final alcohol product, this compound. Reagents like NaBH₄ serve as a source of this nucleophilic hydride.

Reduction of Corresponding 1-Indanones

Asymmetric Synthesis and Enantioselective Approaches

Since the C-1 carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers. Enantioselective synthesis aims to produce one enantiomer preferentially over the other, which is critical for pharmaceutical applications. The most common strategy for this is the asymmetric reduction of the prochiral 1-indanone precursor.

Asymmetric transfer hydrogenation (ATH) is a premier method for the enantioselective synthesis of chiral alcohols from ketones. whiterose.ac.uk This technique utilizes a chiral transition metal catalyst to control the stereochemical outcome of the reduction. rsc.org

Ruthenium-Based Catalysts: Chiral ruthenium complexes are highly effective for the ATH of 1-indanones. rsc.org Catalysts such as those developed by Noyori and Ikariya, for example, oxo-tethered Ru-catalysts like (R,R)- and (S,S)-Ts-DENEB, have demonstrated excellent catalytic performance and stereoselectivity. rsc.orgresearchgate.net These reactions use a hydrogen source, commonly a mixture of formic acid and triethylamine (B128534) (HCO₂H/Et₃N), to reduce the ketone with high enantiomeric excess (ee), often exceeding 95%. rsc.org The specific enantiomer of the indanol product is determined by the chirality of the catalyst used ((R,R) vs. (S,S)).

Biocatalysis: An alternative "green" approach involves the use of enzymes or whole-cell biocatalysts for the enantioselective reduction of ketones. Strains of microorganisms, such as Lactobacillus paracasei, have been shown to reduce 1-indanone to (S)-1-indanol with high yield and enantiopurity. researchgate.net This biocatalytic method avoids the use of heavy metals and often proceeds under mild, aqueous conditions, making it an attractive option for industrial-scale production. researchgate.net

Catalyst SystemSubstrate TypeH-SourceProductSelectivityReference
(R,R)-Ts-DENEB (Ru-catalyst)3-methoxycarbonyl-1-indanoneHCOOH/Et₃Ncis-(1R,3S)-indanol95% de, 99% ee rsc.org
(S,S)-Ts-DENEB (Ru-catalyst)3-aryl-1-indanonesHCOOH/Et₃Ncis-(1S)-indanolsHigh de and ee rsc.org
Lactobacillus paracasei BD711-indanoneGlucose (in situ cofactor regen.)(S)-1-indanol93% yield, >99% ee researchgate.net

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net Enzymes such as reductases and lipases are widely used for the synthesis of enantiopure alcohols.

The biocatalytic reduction of ketones to chiral alcohols is a well-established green method. researchgate.net This approach often utilizes whole-cell biocatalysts or isolated enzymes (ketoreductases or alcohol dehydrogenases) to achieve high chemo-, regio-, and stereoselectivity. researchgate.net

The reduction of 1-indanone to (S)-1-indanol has been reported using various microorganisms. For example, cell extracts of Daucus carota (carrot) root have been used to reduce 1-indanone, yielding (S)-1-indanol with 98% ee and 57% yield. researchgate.net Other studies have investigated the use of lactic acid bacteria, with Lactobacillus paracasei BD71 showing excellent reductive capacity for the enantioselective reduction of 1-indanone. researchgate.net This whole-cell biocatalyst produced (S)-1-indanol in high yield (93%) and enantiomerically pure form on a gram scale. researchgate.net The application of these biocatalytic systems to substituted indanones like 5-Bromo-4-methyl-1-indanone offers a promising route for the synthesis of the target alcohol.

BiocatalystSubstrateProductYield (%)ee (%)
Daucus carota cell extract1-Indanone(S)-1-Indanol5798
Lactobacillus paracasei BD711-Indanone(S)-1-Indanol93>99

Lipases are versatile enzymes commonly used for the kinetic resolution of racemic alcohols and their esters. nih.govnih.govmdpi.commdpi.comresearchgate.net In a kinetic resolution, the lipase (B570770) selectively catalyzes the acylation or hydrolysis of one enantiomer of the racemate at a much higher rate than the other, allowing for the separation of the two enantiomers.

This strategy can be applied to the synthesis of enantiopure this compound by first synthesizing the racemic alcohol and then subjecting it to lipase-catalyzed resolution. Various lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia (Lipase PS), and porcine pancreas, have been successfully employed for the resolution of a wide range of chiral alcohols. mdpi.com The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). For example, the kinetic resolution of racemic aryltrimethylsilyl chiral alcohols using Lipase PS from Burkholderia cepacia with vinyl acetate as the acyl donor has yielded excellent results, with high conversions and enantiomeric ratios (E > 200). nih.gov

SubstrateLipaseMethodProduct(s)Conversion (%)Enantiomeric Ratio (E)
Racemic aryltrimethylsilyl chiral alcoholsLipase PS (Burkholderia cepacia)Transesterification(S)-alcohol and (R)-acetate~50>200
Racemic acidic drugs (NSAIDs)Various lipasesEsterification/HydrolysisEnantiomerically resolved acid/ester--
Racemic alcohol precursor for IvabradineLipase PS (Amano)Hydrolysis of acetate(S)-alcohol and (R)-acetate3096:4 e.r.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern organic synthesis increasingly focuses on the development of sustainable and efficient methodologies. Advanced strategies like multi-component reactions and domino reactions align with the principles of green chemistry by minimizing steps, waste, and energy consumption.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product that incorporates the majority of the atoms from the starting materials. researchgate.netnih.govresearchgate.net These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular diversity.

While a direct MCR to synthesize this compound is not explicitly reported, MCRs have been utilized to construct the core indane scaffold. For instance, the Passerini reaction, an isocyanide-based MCR, has been applied to indane-1,2,3-trione to synthesize sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. researchgate.net Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular transformations that occur without the isolation of intermediates. nih.govnumberanalytics.comresearchgate.netacs.orgresearchgate.net These processes are highly efficient for the construction of complex polycyclic systems, including those containing the indane framework. nih.gov For example, an InBr₃-catalyzed domino Diels-Alder reaction has been developed for the diastereoselective synthesis of tetrahydrospiro[carbazole-1,3'-indolines]. acs.org Such strategies highlight the potential for developing novel and efficient routes to complex indane derivatives.

Deep Eutectic Solvents in Indanol Derivative Synthesis

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents in chemical synthesis. nih.govmdpi.commdpi.com These solvents are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which results in a significant depression of the freezing point. mdpi.com The unique properties of DESs, such as their low volatility, high thermal stability, and tunable polarity, make them attractive media for a variety of organic transformations. mdpi.comresearchgate.net

While specific studies on the synthesis of this compound using DESs are not extensively documented, the principles of DES-mediated synthesis can be applied to key steps in the formation of indanol derivatives. For instance, the reduction of a corresponding indanone precursor, 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one, to the desired indanol is a critical transformation. DESs, particularly those based on choline (B1196258) chloride with hydrogen bond donors like urea (B33335) or glycerol, can serve as effective solvents and sometimes as catalysts for such reduction reactions. researchgate.net

The use of DESs can offer several advantages in this context:

Enhanced Reaction Rates: The high polarity and coordinating ability of DESs can stabilize transition states and accelerate reaction rates.

Improved Selectivity: The structured nature of DESs can influence the stereochemical outcome of reactions, potentially leading to higher diastereoselectivity in the formation of substituted indanols.

Sustainability: DESs are often biodegradable, have low toxicity, and can be recycled, aligning with the principles of green chemistry. nih.govmdpi.com

Below is a representative table illustrating the types of DESs that could be employed in the synthesis of indanol derivatives, based on their common compositions and properties.

Hydrogen Bond AcceptorHydrogen Bond DonorMolar Ratio (HBA:HBD)Common Name/AbbreviationPotential Application in Indanol Synthesis
Choline ChlorideUrea1:2RelineReduction of indanones, cyclization reactions
Choline ChlorideGlycerol1:2GlycelineBiocatalytic reductions, asymmetric synthesis
Choline ChlorideEthylene Glycol1:2EthalineGeneral purpose solvent for various transformations
Tetra-n-butylammonium bromideAcetic Acid1:2-Acid-catalyzed cyclizations and rearrangements

Cascade and One-Pot Approaches

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same reaction conditions without the need for isolating intermediates. nih.gov This approach offers significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. nih.gov One-pot syntheses, a closely related strategy, allow for the sequential addition of reagents to a single reaction vessel, again avoiding the isolation of intermediates. nih.gov

The synthesis of substituted indanols is well-suited to cascade or one-pot strategies. For instance, a plausible one-pot synthesis of a substituted indanone, a direct precursor to the corresponding indanol, could involve a Suzuki-Mariyaura coupling followed by an acid-catalyzed cyclization. rsc.org This approach would allow for the rapid construction of the indanone core from readily available starting materials.

A hypothetical cascade approach to synthesizing a substituted indanol could begin with a palladium-catalyzed coupling reaction to form a key intermediate, which then undergoes an intramolecular cyclization to furnish the indane skeleton. Subsequent reduction of the ketone in the same pot would yield the final indanol product. Such strategies have been successfully applied to the synthesis of various polycyclic aromatic compounds. researchgate.netresearchgate.net

The development of photo-biocatalytic one-pot cascade reactions further expands the synthetic possibilities, enabling the asymmetric synthesis of chiral molecules under mild and environmentally friendly conditions. mdpi.com This could be particularly valuable for producing enantiomerically pure indanol derivatives.

The table below outlines a conceptual one-pot synthesis for a substituted indanone, illustrating the potential of this methodology.

StepReaction TypeReactantsReagents/CatalystsIntermediate/Product
1Suzuki-Miyaura CouplingAryl halide, Arylboronic acidPd catalyst, BaseBiphenyl derivative
2Friedel-Crafts Acylation/CyclizationBiphenyl derivativeLewis or Brønsted acidSubstituted indanone
3ReductionSubstituted indanoneReducing agent (e.g., NaBH4)Substituted indanol

These advanced synthetic methodologies hold significant promise for the efficient and sustainable production of this compound and its analogues, paving the way for further exploration of their chemical and biological properties.

Stereochemical Aspects and Chiral Resolution of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Ol

Chiral Resolution Techniques

The separation of the racemic mixture of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol into its constituent enantiomers is crucial for applications where stereochemistry is key. Kinetic resolution is a primary strategy for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of unreacted starting material, enriched in the less reactive enantiomer, and a product, formed from the more reactive enantiomer. Lipases are among the most widely used enzymes for the resolution of secondary alcohols like this compound. colab.ws

Lipase-catalyzed kinetic resolution can be performed through two primary pathways: esterification (or transesterification) and hydrolysis. osi.lvresearchgate.net

Esterification/Transesterification: In this process, the racemic alcohol is reacted with an acyl donor (like an acid or an ester) in an organic solvent. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For instance, the (S)-enantiomer might be selectively acylated to form an ester, while the (R)-enantiomer remains as an alcohol.

Hydrolysis: This is the reverse reaction, where a racemic ester of the alcohol is subjected to hydrolysis in an aqueous medium. The lipase selectively hydrolyzes one enantiomer of the ester back to the alcohol, leaving the other ester enantiomer untouched.

These methods are highly effective due to the excellent stability of lipases in organic solvents and their broad substrate tolerance. colab.ws

The success of enzymatic resolution hinges on the stereoselectivity of the chosen biocatalyst. Burkholderia cepacia lipase (BCL), also known as Pseudomonas cepacia lipase (PCL), is a widely applied catalyst for the enantioselective resolution of chiral secondary alcohols. beilstein-journals.orgscielo.org.mx

The stereopreference of BCL is determined by the specific atomic interactions between the substrate and the enzyme's active site. beilstein-journals.org Molecular modeling studies have shown that for secondary alcohols, the two enantiomers bind preferentially in different modes within the enzyme's active site: a productive mode for the fast-reacting enantiomer and a non-productive mode for the slow-reacting one. beilstein-journals.org The enantioselectivity (expressed as the E value) is correlated with the distance between the active site histidine and the alcohol's oxygen atom. A greater distance for the slow-reacting enantiomer prevents efficient catalysis, leading to high enantioselectivity. beilstein-journals.org BCL has demonstrated the ability to resolve a variety of secondary alcohols with excellent enantiomeric excess. osi.lvwikipedia.org

Table 1: Representative Stereoselectivity of Lipases in Kinetic Resolutions

Enzyme SourceSubstrate TypeReaction TypeTypical Enantioselectivity (E value)Reference
Burkholderia cepacia (PCL)Secondary AlcoholsHydrolysis/EsterificationHigh (E > 100 for many substrates) beilstein-journals.org
Pseudomonas fluorescensAromatic Secondary AlcoholsHydrolysisGood to Excellent osi.lv
Novozyme 435 (Candida antarctica lipase B)Aromatic Secondary AlcoholsHydrolysisExcellent (E > 140 for some substrates) osi.lv

Silylative Kinetic Resolution

Silylative kinetic resolution is another powerful method for separating racemic alcohols. This technique has been efficiently applied to 1-indanol (B147123) derivatives, which are structurally analogous to this compound. tcichemicals.com The method typically involves the use of a silylating agent, such as triphenylchlorosilane (Ph₃SiCl), in the presence of a chiral catalyst. tcichemicals.com

Chiral guanidine (B92328) catalysts have proven highly efficient for this purpose. tcichemicals.com In a typical reaction, the catalyst selectively promotes the silylation of one enantiomer of the alcohol, leaving the other unreacted. This process can achieve high selectivity factors (s-values), often up to 89 for 1-indanol derivatives. tcichemicals.com A key advantage is the high activity of the catalyst, allowing for very low catalyst loadings (as low as 0.5 mol %). The silylated and unreacted alcohol can then be easily separated using standard chromatographic techniques.

Table 2: Silylative Kinetic Resolution of 1-Indanol Derivatives

CatalystSilylating AgentSelectivity Factor (s-value)Catalyst LoadingReference
Chiral GuanidineTriphenylchlorosilaneUp to 890.5 mol % tcichemicals.com

Chiral Auxiliary Approaches

The chiral auxiliary approach is a classic strategy in asymmetric synthesis that can also be applied to resolution. The general principle involves covalently attaching the racemic mixture to an enantiomerically pure molecule, the chiral auxiliary. This reaction converts the pair of enantiomers into a pair of diastereomers.

Since diastereomers have different physical properties (e.g., boiling points, solubility, chromatographic retention), they can be separated by conventional methods like crystallization or chromatography. After separation, the chiral auxiliary is cleaved from each diastereomer, yielding the two separated, enantiomerically pure forms of the original compound.

While direct application to this compound is not widely documented, the principle is demonstrated by the use of chiral auxiliaries derived from the indanol framework itself. For example, trans-1-amino-2-indanol and cis-2-amino-3,3-dimethyl-1-indanol have been synthesized and used as highly efficient chiral auxiliaries in various asymmetric reactions. osi.lvtcichemicals.com This establishes the utility of the indanol scaffold in diastereoselective transformations, underpinning the potential for a chiral auxiliary-based resolution of the title compound.

Determination of Absolute Configuration

The unambiguous assignment of the absolute stereochemistry at the C-1 chiral center of this compound requires rigorous analytical methods. The principal techniques employed for this purpose include X-ray diffraction, chiral chromatography, specialized NMR spectroscopy techniques, and chemical correlation.

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral compound. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of each atom.

For a molecule like this compound, the process would involve the following steps:

Crystallization : A single, high-quality crystal of one enantiomer of the compound is grown. Often, this is achieved after derivatization with a known chiral auxiliary if the parent compound does not crystallize well.

Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is meticulously recorded.

Structure Solution and Refinement : The data is processed to solve the crystal structure. The presence of the bromine atom is particularly advantageous for this analysis. The phenomenon of anomalous dispersion, which is more pronounced for heavier atoms like bromine, allows for the confident determination of the absolute stereochemistry. The Flack parameter is calculated during the refinement process; a value close to zero for a given configuration confirms its correctness.

While this method is powerful, its application is contingent upon the ability to grow suitable crystals of an enantiomerically pure sample.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a widely used analytical and preparative technique to separate enantiomers. While it does not directly determine the absolute configuration, it is essential for resolving the racemic mixture and assessing enantiomeric purity. The elution order of enantiomers can sometimes be correlated with absolute configuration if a series of similar compounds have been analyzed with the same chiral stationary phase (CSP).

The separation of the enantiomers of this compound would be approached by screening various CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for this class of compounds.

Table 1: Representative Chiral HPLC Screening Conditions

Parameter Condition 1 Condition 2 Condition 3
Column Chiralpak IA Chiralcel OD-H Lux Cellulose-1
Mobile Phase n-Hexane/Isopropanol (B130326) n-Hexane/Ethanol (B145695) Acetonitrile/Methanol (B129727)
Ratio (v/v) 90:10 85:15 80:20
Flow Rate 1.0 mL/min 0.8 mL/min 1.2 mL/min
Detection UV at 254 nm UV at 254 nm UV at 254 nm

Note: This table represents typical starting conditions for method development. The optimal conditions would need to be determined experimentally.

Once a separation method is established, it can be scaled up to isolate each enantiomer. The absolute configuration of the separated enantiomers must then be determined by one of the other methods described herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Stereochemical Assignment

NMR spectroscopy, particularly after derivatization with a chiral agent, is a powerful tool for assigning absolute configuration in solution.

Mosher's Acid Derivatization : This is one of the most common NMR-based methods. umn.edunih.gov The chiral alcohol is reacted in two separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid) to form diastereomeric esters. The ¹H NMR spectra of these two diastereomers are then compared. Due to the anisotropic effect of the phenyl group in the MTPA moiety, protons on one side of the molecule in the (R)-MTPA ester will experience a different chemical shift compared to the corresponding protons in the (S)-MTPA ester. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced based on established models. umn.eduyoutube.com

Table 2: Hypothetical Δδ (δS - δR) Values for Mosher Ester Analysis

Proton Assignment δ for (R)-MTPA Ester (ppm) δ for (S)-MTPA Ester (ppm) Δδ (ppm) Inferred Configuration
H-2a e.g., 2.85 e.g., 2.95 +0.10 R
H-2b e.g., 3.10 e.g., 3.22 +0.12 R
H-7 e.g., 7.50 e.g., 7.45 -0.05 R
4-CH₃ e.g., 2.40 e.g., 2.34 -0.06 R

Note: This data is illustrative. A positive Δδ for protons on one side of the Mosher ester plane and negative Δδ for those on the other side allows for the assignment.

Karplus Equation : The Karplus equation relates the three-bond coupling constant (³J) between two protons to the dihedral angle between them. By measuring the ³J values for the protons on the five-membered ring (e.g., between H-1 and the H-2 protons), one can estimate the dihedral angles and thus gain insight into the conformation and relative stereochemistry of the ring.

Chemical Correlation Methods

Chemical correlation involves converting the molecule of unknown configuration into a compound whose absolute configuration is already known, without affecting the chiral center. Alternatively, a compound of known configuration can be converted into the target molecule.

For this compound, a potential correlation could involve its synthesis from a known chiral precursor or its conversion to a known derivative. For example, if the corresponding ketone, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one, were subjected to an enantioselective reduction with a well-established catalyst system, the configuration of the resulting alcohol could be confidently predicted based on the known mechanism of the catalyst. Comparison of the optical rotation of the product with the literature value for the known compound would confirm the assignment.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. For 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show two doublets, characteristic of an ortho-coupling pattern on the tetrasubstituted benzene (B151609) ring. The aliphatic region would contain signals for the protons on the five-membered ring, including the methine proton at C1 bearing the hydroxyl group, and the two methylene (B1212753) groups at C2 and C3. The methyl protons at C4 would appear as a singlet, typically in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The number of signals would confirm the presence of ten carbon atoms. The chemical shifts would indicate the nature of each carbon: aromatic, aliphatic, or methyl. The carbon attached to the bromine atom (C5) would be influenced by the halogen's electron-withdrawing and deshielding effects.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 ~5.2 t ~6.5
H2a ~2.5 m -
H2b ~1.9 m -
H3a ~3.0 m -
H3b ~2.8 m -
H6 ~7.3 d ~8.0
H7 ~7.1 d ~8.0
4-CH₃ ~2.4 s -

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 ~76
C2 ~35
C3 ~30
C3a ~145
C4 ~138
C5 ~120
C6 ~130
C7 ~125
C7a ~148

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations include the coupling between the H1 proton and the diastereotopic protons at C2 (H2a and H2b). Similarly, the C2 protons would show correlations to the C3 protons (H3a and H3b). The aromatic protons H6 and H7 would also show a cross-peak, confirming their ortho relationship.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton. Expected key HMBC correlations for this compound would include:

The methyl protons (4-CH₃) showing correlations to C3a, C4, and C5, confirming the position of the methyl group.

The H1 proton showing correlations to C2, C3, C7a, and C3a, establishing its position on the five-membered ring.

The aromatic proton H6 showing correlations to C4, C5, and C7a.

The aromatic proton H7 showing correlations to C3a, C5, and C6.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by the absorption band of the hydroxyl group.

Expected IR Absorption Bands for this compound

Functional Group Vibration Expected Frequency (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3600-3200 (broad)
Aromatic C-H C-H stretch 3100-3000
Aliphatic C-H C-H stretch 3000-2850
Aromatic C=C C=C stretch 1600-1450
Alcohol C-O C-O stretch 1260-1000

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indicator of the hydroxyl group. The sharp peaks between 3100-2850 cm⁻¹ correspond to the aromatic and aliphatic C-H stretching vibrations. The C=C stretching of the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula.

The molecular formula of this compound is C₁₀H₁₁BrO. The nominal molecular weight is 226 g/mol for the ⁷⁹Br isotope and 228 g/mol for the ⁸¹Br isotope. The mass spectrum would therefore exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2).

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways for alcohols and halogenated compounds are expected.

A likely initial fragmentation would be the loss of a water molecule (H₂O) from the molecular ion, which is a common fragmentation for alcohols, leading to a fragment ion at m/z 208/210. Another plausible fragmentation is the loss of the bromine radical (Br•), resulting in a fragment at m/z 147. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, could also occur.

X-ray Crystallography for Solid-State Structure Determination

For this compound, the benzene ring would be planar. The five-membered ring is expected to adopt an envelope or twist conformation to minimize steric strain. The substituents—bromo, methyl, and hydroxyl groups—would be arranged around this core. In the solid state, it is highly probable that intermolecular hydrogen bonding involving the hydroxyl group plays a significant role in the crystal packing.

Single Crystal X-Ray Diffraction Analysis

For instance, the crystal structure of 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one has been determined to be essentially planar, with the exception of the hydrogen atoms. nih.gov The crystal packing of this derivative is stabilized by a network of intermolecular C—H···O and N—H···O hydrogen bonds, which form a three-dimensional structure. nih.gov

Another related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , reveals a dihydroindene moiety that is nearly planar. nih.gov The five-membered ring in this structure exhibits a slight twist. nih.gov The crystal structure is further characterized by π-stacking interactions between the six-membered rings, forming stacks of molecules that are linked by weak C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov

The crystallographic data for these derivatives are summarized in the interactive data tables below.

Crystal Data and Structure Refinement for 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one nih.gov

ParameterValue
Empirical FormulaC₉H₈BrNO
Formula Weight226.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.6362 (4)
b (Å)8.3655 (2)
c (Å)17.4913 (5)
β (°)113.128 (4)
Volume (ų)1700.37 (10)
Z8

Crystal Data and Structure Refinement for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one nih.gov

ParameterValue
Empirical FormulaC₁₁H₁₁BrO₃
Formula Weight271.11
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.0853 (3)
b (Å)12.3995 (6)
c (Å)12.6599 (6)
β (°)98.435 (2)
Volume (ų)1100.00 (9)
Z4

Conformational and Supramolecular Analysis

The conformation and supramolecular assembly of molecules in the solid state are dictated by a variety of intermolecular forces. In the case of the derivatives of this compound, hydrogen bonding and π-π stacking interactions are significant.

In the crystal structure of 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one , the molecules are interconnected to form a three-dimensional network. nih.gov This is achieved through C—H···O and N—H···O hydrogen bonds. nih.gov Additionally, π-π stacking interactions are observed between the benzene rings of neighboring molecules, with a centroid-centroid distance of 3.5535 (19) Å. nih.gov C—H···π interactions also contribute to the stability of the supramolecular structure. nih.gov

For 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , the supramolecular structure is characterized by π-stacking interactions that create stacks of molecules extending along the a-axis. nih.gov These stacks are interconnected by weak C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov A Hirshfeld surface analysis of this compound indicated that H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯Br contacts are the most significant contributors to the intermolecular interactions within the crystal. nih.gov

These analyses of related compounds suggest that the supramolecular chemistry of this compound would likely be governed by similar principles of hydrogen bonding and π-stacking, influenced by the specific substituents on the indenyl ring.

Reactivity and Derivatization Pathways of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Ol

Transformations Involving the Hydroxyl Group

The secondary alcohol functionality in 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is a versatile handle for numerous chemical modifications, including oxidation, esterification, etherification, and conversion to other functional groups such as amines.

Oxidation Reactions

The secondary benzylic alcohol of this compound can be selectively oxidized to the corresponding ketone, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one. A common and effective reagent for this transformation is activated manganese(IV) dioxide (MnO2). jove.comyoutube.com This reagent is particularly useful for the oxidation of allylic and benzylic alcohols due to its high selectivity, meaning it does not typically affect other functional groups that might be present in the molecule. jove.commychemblog.com The reaction is heterogeneous, as MnO2 is insoluble in most organic solvents, and the oxidation is believed to occur on the surface of the MnO2 particles. jove.com The mechanism involves an initial adsorption of the alcohol onto the MnO2 surface, followed by a radical process that leads to the formation of the ketone and manganese(II) oxide. jove.com

Table 1: Oxidation of this compound

ReactantReagentProductReaction Type
This compoundManganese(IV) dioxide (MnO2)5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-oneOxidation

Esterification and Etherification

The hydroxyl group of this compound can be readily converted into esters and ethers through well-established synthetic methodologies.

Esterification: The formation of an ester can be achieved by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. chemguide.co.uklibretexts.org The reaction with an acyl chloride is typically vigorous and proceeds at room temperature, often in the presence of a non-nucleophilic base like pyridine to neutralize the hydrochloric acid byproduct. libretexts.orgjove.com

Etherification: A widely used method for the synthesis of ethers from alcohols is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org For this compound, treatment with a strong base such as sodium hydride (NaH) would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the desired ether. masterorganicchemistry.com

Table 2: Esterification and Etherification of this compound

Reaction TypeReactantsProductKey Reagents
EsterificationThis compound, Acyl chlorideCorresponding esterPyridine or other base
EtherificationThis compound, Alkyl halideCorresponding etherStrong base (e.g., NaH)

Conversion to Amines and Other Functional Groups

The hydroxyl group can also serve as a leaving group after activation, allowing for its replacement with other functional groups, most notably amines. A powerful method for this transformation is the Mitsunobu reaction. missouri.eduorganic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with a predictable inversion of stereochemistry at the alcohol carbon. missouri.edutandfonline.com

In a typical Mitsunobu reaction, the alcohol is treated with a mixture of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tandfonline.com This in situ generates a phosphonium salt, which activates the hydroxyl group for nucleophilic attack. missouri.edu For the synthesis of an amine, a suitable nitrogen nucleophile is required. Phthalimide is often used as an ammonia equivalent, and the resulting N-alkylphthalimide can then be cleaved to reveal the primary amine. missouri.eduorganic-chemistry.org Alternatively, other nitrogen nucleophiles can be employed to introduce substituted amines. researchgate.netthieme-connect.com

Table 3: Conversion of the Hydroxyl Group to an Amine

ReactionNucleophileIntermediateFinal ProductKey Reagents
Mitsunobu ReactionPhthalimideN-(5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)phthalimide5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-aminePPh3, DEAD/DIAD

Reactions at the Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a key site for the introduction of molecular diversity, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution at this position is generally challenging under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. Several important named reactions can be applied to this compound.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govyoutube.com This allows for the formation of a new carbon-carbon bond, introducing a variety of aryl, heteroaryl, or vinyl substituents at the position of the bromine atom. acs.orgacs.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govacs.orgacs.org This method would allow for the introduction of an alkynyl group onto the aromatic ring of the indanol scaffold.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org It allows for the coupling of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. acs.org This reaction would provide a direct route to N-aryl derivatives of the indanol.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct Type
Suzuki CouplingOrganoboron reagentBiaryl or vinyl-substituted indanol
Sonogashira CouplingTerminal alkyneAlkynyl-substituted indanol
Buchwald-Hartwig AminationAmineN-Aryl indanol derivative

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is generally not favored. libretexts.orglibretexts.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgdalalinstitute.comnih.gov In the case of this compound, the aromatic ring is not sufficiently electron-deficient to facilitate this type of reaction under standard conditions. Therefore, displacing the bromine with common nucleophiles via an addition-elimination mechanism is challenging. Alternative, more forcing conditions or the use of specialized catalytic systems would likely be required for such a transformation.

Functionalization of the Indane Ring System

The bicyclic structure of this compound, featuring a substituted aromatic ring fused to a five-membered aliphatic ring bearing a hydroxyl group, allows for a variety of chemical transformations. The reactivity of the indane core can be broadly categorized into reactions involving the aromatic moiety and modifications of the saturated portion. This section focuses on the functionalization of the aromatic part of the molecule through electrophilic substitution and catalytic hydrogenation.

Electrophilic Aromatic Substitution (e.g., Further Bromination, Nitration, Friedel-Crafts Reactions)

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic and steric effects of the substituents already present on the ring: the 4-methyl group, the 5-bromo group, and the fused alkyl ring portion (positions 3a and 7a).

Activating/Deactivating Effects : Substituents can be classified as activating or deactivating toward electrophilic attack. wikipedia.org

The 4-methyl group is an activating group, donating electron density to the ring via an inductive effect, thereby stabilizing the carbocation intermediate formed during substitution. libretexts.org

The fused alkyl portion of the five-membered ring is also considered activating. libretexts.org

The 5-bromo group is a deactivating group due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. libretexts.org

Directing Effects :

The activating methyl and alkyl groups are ortho, para-directors. The 4-methyl group directs incoming electrophiles to the C5 (blocked) and C7 positions. libretexts.org

The deactivating bromo group is also an ortho, para-director. The 5-bromo group directs incoming electrophiles to the C4 (blocked) and C6 positions. libretexts.org

The interplay of these effects determines the position of further substitution. The available positions are C6 and C7. The C7 position is para to the activating methyl group, while the C6 position is ortho to the deactivating bromo group. Consequently, electrophilic attack is most likely to occur at the C7 position, which is activated by the para-methyl group and the fused alkyl ring, although substitution at C6 remains a possibility.

Further Bromination: Treatment of the compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), would lead to the introduction of a second bromine atom onto the aromatic ring. Based on the directing effects, the major product is predicted to be 5,7-dibromo-4-methyl-2,3-dihydro-1H-inden-1-ol.

Nitration: Nitration, typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the ring. libretexts.org The active electrophile is the nitronium ion (NO₂⁺). The reaction is expected to yield primarily 7-nitro-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol.

Friedel-Crafts Reactions: Friedel-Crafts reactions are pivotal for forming new carbon-carbon bonds on aromatic rings. wikipedia.org

Alkylation : This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com However, this method is prone to issues such as polyalkylation and carbocation rearrangements.

Acylation : This is often the preferred method, involving an acyl halide or anhydride with a Lewis acid. masterorganicchemistry.com It introduces an acyl group (R-C=O) to the ring. The resulting ketone is less reactive than the starting material, preventing further reactions. The reaction with acetyl chloride, for example, would likely yield 7-acetyl-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol.

ReactionTypical ReagentsElectrophilePredicted Major Product
BrominationBr₂, FeBr₃Br⁺5,7-Dibromo-4-methyl-2,3-dihydro-1H-inden-1-ol
NitrationHNO₃, H₂SO₄NO₂⁺7-Nitro-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺7-Acetyl-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol

Catalytic Hydrogenation of the Aromatic Ring

Catalytic hydrogenation provides a pathway to saturate the aromatic ring of the indane system, yielding substituted hexahydroindanol (or octahydroindene) derivatives. This transformation typically requires high pressures of hydrogen gas (H₂) and a heterogeneous catalyst. nih.gov

The choice of catalyst is critical and influences the reaction's efficiency and selectivity. Metals such as rhodium (Rh), ruthenium (Ru), and palladium (Pd) supported on materials like carbon (C) or alumina (Al₂O₃) are commonly employed for arene hydrogenation. cardiff.ac.uk

Studies on the diastereoselective hydrogenation of substituted indanols have shown that the stereochemistry of the resulting saturated ring is influenced by the substituents present. acs.org In the case of 1-indanol (B147123) derivatives, the hydroxyl group can direct the approach of hydrogen to the catalyst surface. However, the hydroxyl group is reported to not exhibit a strong directing effect (haptophilicity). acs.org This often results in the formation of the cis-cis diastereomer as the major product, where hydrogenation occurs from the face opposite to the hydroxyl group. acs.org

The reaction conditions, including the choice of catalyst, can also lead to side reactions. For instance:

Hydrogenolysis : Catalysts like Palladium on carbon (Pd/C) are known to promote hydrogenolysis, which could lead to the cleavage of the carbon-bromine bond, replacing the bromine atom with hydrogen.

Deoxygenation : Under certain conditions, particularly with rhodium catalysts, the hydroxyl group at the C1 position can be removed, leading to the formation of a deoxygenated product. rsc.org

Catalyst SystemTypical ConditionsPrimary OutcomePotential Side ReactionsReference
Rhodium on Carbon (Rh/C)H₂ (high pressure), Ethanol (B145695), Room Temp.Saturation of aromatic ring to form hexahydroindanol derivatives.Deoxygenation (loss of -OH group). rsc.org
Rhodium on Alumina (Rh/Al₂O₃)H₂ (high pressure), Ethanol/HexaneDiastereoselective hydrogenation, favoring the cis-cis isomer.- acs.org
Ruthenium on Alumina (Ru/Al₂O₃)H₂ (e.g., 7 MPa), 140 °CComplete hydrogenation of the aromatic ring.- nih.gov
Palladium on Carbon (Pd/C)H₂ (e.g., 40 bar), 180 °CPartial or full hydrogenation of the aromatic ring.Dehalogenation (loss of -Br group). cardiff.ac.uk

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Theoretical and Computational Investigations of 5 Bromo 4 Methyl 2,3 Dihydro 1h Inden 1 Ol

Virtual Screening and Molecular Docking Studies (for scaffold applications)

Extensive literature searches did not yield specific virtual screening or molecular docking studies focused on 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol as a primary scaffold. While computational methods are commonly applied to structurally related molecules, such as inden-1-one derivatives, for drug discovery purposes, research explicitly detailing the use of this compound in these applications is not publicly available at this time. Therefore, detailed research findings and data tables for its use in virtual screening and molecular docking could not be compiled.

Advanced Research Applications and Broader Context in Chemical Science

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol as a Key Building Block in Organic Synthesis

The strategic placement of bromo, methyl, and hydroxyl functional groups on a rigid indane frame makes this compound a highly valuable intermediate in synthetic organic chemistry. The hydroxyl group allows for a variety of transformations, while the bromine atom is a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. researchgate.net This versatility allows chemists to construct complex molecular architectures from a relatively simple starting material.

The indane nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules. researchgate.netresearchgate.net The precursor to the title compound, 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one, is recognized as a key building block for pharmaceutical research and is classified among protein degrader building blocks. chemshuttle.comcalpaclab.com The conversion of this ketone to the corresponding alcohol, this compound, provides a chiral center and a reactive hydroxyl group, further expanding its utility. This indanol can be used to synthesize more elaborate structures for drug discovery programs, particularly in the development of kinase inhibitors where similar indanone cores are being explored. nih.gov The bromo-substituent is particularly important, as it facilitates the construction of complex derivatives through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the systematic exploration of the chemical space around the indane core to optimize biological activity. researchgate.net

Chiral alcohols are fundamental precursors for the synthesis of ligands and organocatalysts used in asymmetric synthesis. uwindsor.ca The this compound molecule possesses a stereogenic center at the carbon atom bearing the hydroxyl group. When resolved into its individual enantiomers, it can serve as a scaffold for creating novel chiral environments. These enantiomerically pure indanols can be incorporated into larger molecular frameworks to form ligands for metal-catalyzed reactions or to act as organocatalysts themselves. umb.edu For instance, they can be used to develop chiral Brønsted acids or bases, which are powerful tools in asymmetric catalysis. researchgate.netrsc.org The rigid bicyclic structure of the indane core helps in creating a well-defined chiral pocket, which is crucial for achieving high levels of stereocontrol in chemical reactions. nih.gov

Spiro-heterocyclic compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and diverse biological activities. nih.govrsc.org Cyclic ketones are common starting materials for the synthesis of these spiro frameworks. researchgate.net The precursor ketone, 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one, is an ideal substrate for constructing spiro-indane derivatives. The subsequent reduction to the indanol (this compound) or its re-oxidation back to the ketone allows for various synthetic manipulations to build spirocyclic systems. For example, the indanone can undergo reactions at the C2 position to introduce a chain that can then cyclize onto the carbonyl group, or it can participate in multi-component reactions that directly form a spiro-heterocycle. nih.gov

Role in the Synthesis of Biologically Relevant Indane Analogues

The indane ring system is a core component of several successful therapeutic agents, including the HIV protease inhibitor Indinavir and the anti-inflammatory drug Sulindac. researchgate.netresearchgate.net This proven track record makes the synthesis of new indane analogues a continuing focus of pharmaceutical research. This compound is a valuable starting material for creating novel analogues for screening against various diseases such as cancer, Alzheimer's disease, and diabetes. researchgate.net The bromine atom on the aromatic ring can be replaced with a wide array of functional groups using modern cross-coupling chemistry, while the hydroxyl group can be derivatized to form ethers, esters, or other functionalities, leading to a large library of potential drug candidates from a single precursor.

Applications of the Indane Scaffold
Application AreaExample Compounds/TargetsRelevance of this compound
AntiviralIndinavir (HIV Protease Inhibitor) researchgate.netProvides a core scaffold for designing new protease inhibitors.
Anti-inflammatorySulindac researchgate.netServes as a template for novel non-steroidal anti-inflammatory drugs (NSAIDs).
NeuroprotectiveCholinesterase Inhibitors for Alzheimer's researchgate.netThe indanone precursor is a key structure for developing agents against neurodegenerative diseases.
OncologyKinase Inhibitors nih.govThe brominated core allows for functionalization to target specific cancer-related enzymes.

Methodological Advancements in Asymmetric Synthesis and Stereocontrol

The synthesis of this compound from its corresponding prochiral ketone is a model reaction for studying and developing new methods in asymmetric synthesis. uwindsor.ca Achieving high enantioselectivity in the reduction of the ketone is a critical challenge that drives innovation in catalysis. Methodologies for this transformation include:

Catalytic Asymmetric Hydrogenation: Using a chiral metal complex (e.g., with Ruthenium or Rhodium) and hydrogen gas to stereoselectively reduce the carbonyl group.

Chiral Reducing Agents: Employing stoichiometric chiral borane (B79455) reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst.

Asymmetric Transfer Hydrogenation: Using a chiral catalyst and a simple hydrogen source like isopropanol (B130326) or formic acid to achieve the reduction.

The success of these methods depends on the precise interaction between the substrate and the chiral catalyst, where the steric and electronic properties of the 5-bromo-4-methyl-1-indanone substrate influence the stereochemical outcome. nih.gov Studying these reactions provides fundamental insights into the principles of stereocontrol. uwindsor.ca

Future Research Directions in Brominated Indanol Chemistry

The future of research involving this compound and related compounds is promising. Key areas for future exploration include:

Late-Stage Functionalization: Developing novel synthetic methods to modify the indanol scaffold after its initial synthesis. The bromine atom is an ideal handle for introducing complex fragments, radioisotopes for imaging, or photochemically active groups.

Novel Catalyst Development: Using the enantiomerically pure forms of the indanol as building blocks for a new generation of chiral ligands and organocatalysts with unique steric and electronic properties for asymmetric reactions.

Discovery of Bioactive Molecules: Employing the compound in diversity-oriented synthesis to generate large libraries of indane analogues for high-throughput screening against a wide range of biological targets.

Advanced Materials: Incorporating the rigid, chiral indanol structure into polymers or liquid crystals to create materials with unique chiroptical properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol, and how are reaction conditions optimized?

The compound is synthesized via bromination of 4-methyl-2,3-dihydro-1H-indene followed by hydroxylation. Key parameters include:

  • Temperature : Controlled exothermic bromination (0–25°C) to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) for bromination; alcoholic solvents (e.g., methanol) for hydroxylation.
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Reaction progress is monitored via TLC (Rf ~0.3 in hexane:ethyl acetate 4:1) or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., bromine at C5, methyl at C4).
  • Mass Spectrometry : HRMS (e.g., m/z 213.07 [M+H]+^+) verifies molecular weight.
  • Chromatography : HPLC (≥95% purity) and TLC ensure reaction completion.
  • InChI Key : DRXIUUZVRAOHBS-SECBINFHSA-N for database validation .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Skin/eye irritation (H315, H319) and harmful if swallowed (H302).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • Storage : Stable at RT in airtight containers; incompatible with strong oxidizers .

Advanced Research Questions

Q. How do substituent effects (bromine, methyl, hydroxyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Bromine : Acts as a leaving group in SN2 reactions (e.g., substitution with amines or thiols).
  • Hydroxyl Group : Participates in hydrogen bonding, affecting solubility and directing electrophilic attacks.
  • Methyl Group : Steric hindrance at C4 reduces reactivity at adjacent positions. Substituent electronic effects (e.g., bromine’s electron-withdrawing nature) stabilize intermediates in elimination reactions .

Q. What methodologies resolve stereochemical controversies in related brominated indenols?

  • Enzymatic Resolution : Use Burkholderia cepacia lipase to separate enantiomers (e.g., (R)- and (S)-isomers).
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose derivatives) for enantiomeric excess (ee) analysis.
  • X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .

Q. How can computational modeling predict the compound’s bioactivity against antimicrobial or anticancer targets?

  • Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock.
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity.
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Q. What strategies optimize reaction yields in microwave-assisted synthesis of this compound?

  • Temperature Control : Rapid heating (100–150°C) reduces side reactions.
  • Solvent Selection : High-boiling solvents (e.g., DMF) enhance microwave absorption.
  • Catalysts : Lewis acids (e.g., AlCl3_3) accelerate bromination. Yields improve from ~60% (conventional) to >80% (microwave) .

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